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molecular formula C10H14N2O B8434570 4-Amino-2,6-diethyl-pyridine-3-carbaldehyde

4-Amino-2,6-diethyl-pyridine-3-carbaldehyde

Cat. No. B8434570
M. Wt: 178.23 g/mol
InChI Key: JMUOMXFBAYFXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294620

Procedure details

A mixture of 4-amino-2,6-diethylpyridine-3-carbaldehyde (40 g) and (carboxymethylene)triphenylphosphorane (82.5 g) in toluene (1 l) was stirred and heated at reflux for 3 hours. The solution was cooled and the solvent was removed by evaporation. A solution of sodium (20 g) in methanol (800 ml) was added to the residue and the resulting solution was heated at reflux for 4 hours. Methanol was removed by evaporation and water (500 ml) was added. The mixture was acidified to pH 1-2 by addition of concentrated hydrochloric acid. The mixture was then extracted with ethyl acetate (2×500 ml) and ether (1×500) and the extracts were discarded. The aqueous phase was then basified by addition of solid potassium carbonate and the solid which crystallised was collected by filtration and washed with water. The solid was recrystallised from acetone to give 5,7-diethyl-1,6-naphthyridin-2(1H)-one (34.6 g), m.p. 168°-169° C.; NMR (d6 -DMSO): 1.24(dt, 6H), 2.72(q, 2H), 3.0(q, 2H), 6.46(d, 1H), 6.9(s, 1H), 8.07(d, 1H); mass spectrum (CI): 203 (M+H)+ ; microanalysis, found: C, 70.9; H, 6.9; N, 13.8%; C12H14N2O requires: C, 71.3; H, 6.98; N, 13.9%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[C:4]([CH2:10][CH3:11])[C:3]=1[CH:12]=O.[C:14]([CH:17]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(O)=[O:15]>C1(C)C=CC=CC=1>[CH2:10]([C:4]1[N:5]=[C:6]([CH2:8][CH3:9])[CH:7]=[C:2]2[C:3]=1[CH:12]=[CH:17][C:14](=[O:15])[NH:1]2)[CH3:11]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
NC1=C(C(=NC(=C1)CC)CC)C=O
Name
Quantity
82.5 g
Type
reactant
Smiles
C(=O)(O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
A solution of sodium (20 g) in methanol (800 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Methanol was removed by evaporation and water (500 ml)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The mixture was acidified to pH 1-2 by addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (2×500 ml) and ether (1×500)
ADDITION
Type
ADDITION
Details
The aqueous phase was then basified by addition of solid potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solid which crystallised
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was recrystallised from acetone

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C2C=CC(NC2=CC(=N1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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